3,11-Tetradecadiyne
Overview
Description
3,11-Tetradecadiyne is an organic compound with the molecular formula C14H22. It is characterized by the presence of two triple bonds located at the third and eleventh positions of a fourteen-carbon chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,11-Tetradecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method typically employs palladium catalysts, copper co-catalysts, and amine bases under inert atmospheric conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3,11-Tetradecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes.
Scientific Research Applications
3,11-Tetradecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,11-Tetradecadiyne involves its interaction with molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,13-Tetradecadiene: Similar in carbon chain length but contains double bonds instead of triple bonds.
1,3-Tetradecadiyne: Similar in structure but with triple bonds at different positions.
(6R,7S)-6,7-Epoxy-1,3-tetradecadiyne: Contains an epoxide group in addition to the triple bonds.
Properties
IUPAC Name |
tetradeca-3,11-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEORXAUXMNRCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCCCC#CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474060 | |
Record name | 3,11-TETRADECADIYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115756-75-7 | |
Record name | 3,11-TETRADECADIYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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